Tetrahydro-4H-thiopyran-4-one 1-oxide
Overview
Description
Tetrahydro-4H-thiopyran-4-one 1-oxide is a sulfur-containing heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in organic synthesis. The compound features a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom, with an additional oxygen atom double-bonded to the sulfur, forming a sulfoxide group. This structural motif is prevalent in various chemical reactions and has implications in the development of pharmaceuticals and materials .
Synthesis Analysis
The synthesis of tetrahydro-4H-thiopyran-4-one 1-oxide derivatives has been explored through various methods. A notable approach involves a [1+1+1+1+1+1] annulation process using rongalite as a tethered C-S synthon, which allows for the chemoselective construction of tetrahydro-2H-thiopyran 1,1-dioxides . Additionally, efficient and stereoselective syntheses of 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives have been achieved, with X-ray crystallographic analyses and NMR spectroscopy used to characterize the isomerically pure sulfoxide derivatives . Furthermore, a one-pot synthesis of dicyanoanilines fused to the tetrahydro-4H-thiopyran-4-one ring has been developed, highlighting the versatility of this compound in multi-component reactions .
Molecular Structure Analysis
The molecular structure of tetrahydro-4H-thiopyran-4-one 1-oxide derivatives has been extensively studied. Single crystal X-ray analysis has revealed the presence of enantiomorphous chains in the solid state, interconnected by weak hydrogen bonds, forming a two-dimensional network . Computational studies using ab initio theory and density functional theory have provided insights into the geometry-optimized structures and configurational isomer energy differences, highlighting the influence of steric interactions on the molecule's conformation .
Chemical Reactions Analysis
Tetrahydro-4H-thiopyran-4-one 1-oxide is involved in various chemical reactions. The nature of substituents on the thiopyran ring can influence the outcome of oxidation reactions, leading to the formation of 1,1-dioxides or dehydrogenation products . Photochemical isomerization studies have shown that these sulfoxides are configurationally stable across a wide thermal range but can undergo stereomutation upon exposure to light . Additionally, electroreduction of tetraactivated 4H-thiopyrans can selectively yield diastereoisomers of dihydrothiopyrans, with the preferred conformations determined by X-ray crystallography and NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-4H-thiopyran-4-one 1-oxide derivatives are influenced by their molecular structure. The thiopyran unit typically adopts a chair form, with a tetrahedral geometry around the sulfur atom and planar geometry around the carbonyl carbon. Intermolecular hydrogen bonds and short O⋯C contacts contribute to the stability of the crystal structure . The presence of the sulfoxide group significantly affects the compound's reactivity and physical properties, such as solubility and boiling point, which are essential for its applications in organic synthesis and material science .
Scientific Research Applications
Synthesis of Thiopyran-Containing Compounds : Tetrahydro-4H-thiopyran-4-one serves as a reagent in the synthesis of thiopyran-containing compounds. Its preparation involves the treatment of dimethyl 3,3′-thiobispropanoate with NaOMe and decarboxylation of the resulting compound (Ward et al., 2007).
Photochromic Properties : The photochromic properties of 2,4,4,6-tetraaryl-4H-thiopyrans have been explored. These compounds undergo reversible color change after UV illumination, which has potential applications in photochemical processes (Šbebek et al., 1992).
Conformational Analysis and Photochemical Isomerization : Studies on 2,4,4,6-tetrasubstituted-4H-thiopyran-1-oxides have provided insights into their stereochemical aspects and photochemistry, including sulfinyl group stereomutation and ring conformation (Jafarpour & Pirelahi, 2006).
Stereochemical Control in Synthesis : Isomerically pure 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives have been synthesized with high efficiency and selectivity, demonstrating the utility of these compounds in stereochemically controlled synthesis (Mizojiri et al., 2017).
Computational Studies : Computational studies of 4-alkyl equatorial tetrahydro-2H-thiopyran-1-oxides have provided valuable data on their geometry, configurational isomer energy differences, and steric interactions, contributing to a deeper understanding of their structural properties (Freeman et al., 2001).
Self-Assembled Monolayers : Research on self-assembled monolayers (SAMs) of semirigid tetrahydro-4H-thiopyran end-capped oligo(cyclohexylidenes) highlights their potential in nanotechnology and surface chemistry. These SAMs exhibit different thermodynamic stabilities and structural properties (Dabirian et al., 2005).
Safety And Hazards
Future Directions
Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors and electrochromic materials, synthetic juvenile hormones and pheromones, as well as polypropionate fragments – precursors to natural product analogs . Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity, as well as have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 .
properties
IUPAC Name |
1-oxothian-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5-1-3-8(7)4-2-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXIGLHRRJGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337727 | |
Record name | Tetrahydro-4H-thiopyran-4-one 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-4H-thiopyran-4-one 1-oxide | |
CAS RN |
17396-36-0 | |
Record name | Tetrahydro-4H-thiopyran-4-one 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1lambda4-thiane-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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